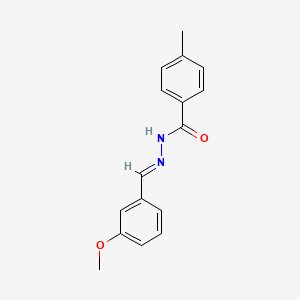

N'-(3-methoxybenzylidene)-4-methylbenzohydrazide

Description

N'-(3-Methoxybenzylidene)-4-methylbenzohydrazide is a hydrazone derivative synthesized via the condensation of 4-methylbenzohydrazide with 3-methoxybenzaldehyde in the presence of an acid catalyst, typically acetic acid or HCl . This compound belongs to the broader class of benzylidene benzohydrazides, which are characterized by a central hydrazide (-NH-NH-CO-) linker between two aromatic rings. The 3-methoxy substituent on the benzylidene moiety distinguishes it from other derivatives, influencing its electronic properties, solubility, and biological activity.

Properties

CAS No. |

303063-75-4 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-4-methylbenzamide |

InChI |

InChI=1S/C16H16N2O2/c1-12-6-8-14(9-7-12)16(19)18-17-11-13-4-3-5-15(10-13)20-2/h3-11H,1-2H3,(H,18,19)/b17-11+ |

InChI Key |

KOJPTXSEWSPHQE-GZTJUZNOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzylidene)-4-methylbenzohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-methoxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(3-methoxybenzylidene)-4-methylbenzohydrazide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug design and development.

Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N’-(3-methoxybenzylidene)-4-methylbenzohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., -OCH₃ at 3-position) enhance resonance stabilization of the hydrazone linkage compared to electron-withdrawing groups (e.g., -NO₂) .

- Steric Effects : Bulkier substituents (e.g., 2,4-Cl₂) reduce solubility in polar solvents but improve thermal stability, as evidenced by higher melting points .

Table 2: Enzymatic and Antimicrobial Activities

Key Findings :

- Enzyme Inhibition : The 3-methoxy derivative exhibits superior α-glucosidase inhibition compared to the 4-methoxy and nitro-substituted analogues, likely due to optimal hydrogen bonding with the enzyme’s active site .

- Antibacterial Activity : Fluorinated derivatives (e.g., 3-F) show enhanced activity against Gram-negative bacteria, whereas nitro-substituted compounds are less effective due to reduced membrane permeability .

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding : The 3-methoxy group in this compound forms intramolecular C–H···O interactions, stabilizing the E-configuration about the C=N bond . In contrast, 4-methoxy derivatives exhibit intermolecular N–H···O hydrogen bonds, influencing crystal packing .

- IR Spectroscopy : The carbonyl (C=O) stretch for the 3-methoxy derivative appears at 1687 cm⁻¹, slightly lower than the 4-methoxy analogue (1695 cm⁻¹), indicating stronger resonance delocalization in the former .

Biological Activity

N'-(3-methoxybenzylidene)-4-methylbenzohydrazide, a Schiff base derivative, has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the synthesis, characterization, and biological activities of this compound, drawing from various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-methylbenzohydrazide. The compound is characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Table 1: Characterization Data of this compound

| Technique | Observations |

|---|---|

| NMR | Chemical shifts indicative of hydrazone formation, typically showing signals for NH protons and aromatic protons. |

| IR | Characteristic peaks for C=N stretching around 1650 cm⁻¹ and aromatic C-H stretching. |

| MS | Molecular ion peak corresponding to the molecular weight (C16H16N2O2). |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism involves the induction of autophagy and apoptosis through the inhibition of the mTOR pathway, which is crucial for cell growth and metabolism.

Case Study: Inhibition of Triple-Negative Breast Cancer (TNBC)

A study demonstrated that derivatives of this compound could inhibit mTOR activity, leading to reduced cell viability in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The most effective derivative showed an IC50 value indicating potent activity against these cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies reveal its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.